Cas no 1785354-53-1 (3-Bromo-6-fluoro-2-methylbenzaldehyde)

3-Bromo-6-fluoro-2-methylbenzaldehyde structure
1785354-53-1 structure
Product name:3-Bromo-6-fluoro-2-methylbenzaldehyde
CAS No:1785354-53-1
MF:C8H6BrFO
Molecular Weight:217.035045146942
MDL:MFCD28404915
CID:5005685
PubChem ID:84785017

3-Bromo-6-fluoro-2-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Bromo-6-fluoro-2-methylbenzaldehyde
    • 3-Bromo-6-fluoro-2-methyl-benzaldehyde
    • 1785354-53-1
    • Z3243614040
    • SCHEMBL15748351
    • MFCD28404915
    • DB-165649
    • EN300-6505414
    • A1-23669
    • MDL: MFCD28404915
    • インチ: 1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
    • InChIKey: XXNWYNYTRIRTOX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C=O)=C1C)F

計算された属性

  • 精确分子量: 215.95861g/mol
  • 同位素质量: 215.95861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 2.5

3-Bromo-6-fluoro-2-methylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6505414-0.25g
3-bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
0.25g
$494.0 2023-07-08
Enamine
EN300-6505414-5.0g
3-bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
5.0g
$2900.0 2023-07-08
Alichem
A010008557-1g
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 97%
1g
1,460.20 USD 2021-07-06
Enamine
EN300-6505414-10.0g
3-bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
10.0g
$4299.0 2023-07-08
Aaron
AR01O6GD-100mg
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
100mg
$503.00 2025-03-11
Aaron
AR01O6GD-250mg
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
250mg
$471.00 2025-02-14
Crysdot LLC
CD12131337-1g
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 97%
1g
$784 2024-07-24
eNovation Chemicals LLC
Y1257367-250mg
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
250mg
$500 2025-02-21
eNovation Chemicals LLC
Y1257367-250mg
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1 95%
250mg
$500 2025-02-25
Apollo Scientific
PC99380-250mg
3-Bromo-6-fluoro-2-methylbenzaldehyde
1785354-53-1
250mg
£219.00 2025-02-22

3-Bromo-6-fluoro-2-methylbenzaldehyde 関連文献

3-Bromo-6-fluoro-2-methylbenzaldehydeに関する追加情報

Research Brief on 3-Bromo-6-fluoro-2-methylbenzaldehyde (CAS: 1785354-53-1) in Chemical Biology and Pharmaceutical Applications

3-Bromo-6-fluoro-2-methylbenzaldehyde (CAS: 1785354-53-1) is a halogenated aromatic aldehyde that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by its bromo and fluoro substituents on the benzene ring, serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its utility in multicomponent reactions and as a precursor for heterocyclic compounds with therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Bromo-6-fluoro-2-methylbenzaldehyde in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized its aldehyde group for Schiff base formation with primary amines, yielding imine derivatives that exhibited sub-micromolar IC50 values in enzymatic assays. The bromo substituent was further functionalized via Suzuki-Miyaura cross-coupling to introduce diverse pharmacophores, highlighting the compound's role in structure-activity relationship (SAR) optimization.

In parallel, a team from the European Journal of Organic Chemistry (2024) reported its application in constructing fluorinated benzimidazole scaffolds through cyclocondensation reactions. The electron-withdrawing effects of the fluoro and bromo groups were found to enhance the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by o-phenylenediamines. These fluorinated benzimidazoles showed promising activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL.

Notably, the compound's stability under physiological conditions was investigated in a ACS Chemical Biology (2023) paper, where it served as a probe for aldehyde dehydrogenase (ALDH) isozymes. The 2-methyl group was shown to sterically hinder non-specific binding while maintaining reactivity with catalytic cysteine residues, making it a valuable tool for isoform-selective inhibitor design. Mass spectrometry data confirmed covalent adduct formation with ALDH1A1 at a kinact/KI of 320 M−1s−1.

Industrial applications have also emerged, with patent WO2023124567 disclosing its incorporation into photoaffinity labels for proteomics studies. The bromine atom allows subsequent bioconjugation via click chemistry, while the fluorine atom enables 19F-NMR tracking. This dual functionality addresses longstanding challenges in target identification for reactive fragments.

Ongoing clinical relevance is evidenced by its inclusion in the synthetic route of Phase II candidate MX-502 (NCT05678954), a dual FLT3/CDK4 inhibitor for acute myeloid leukemia. Process chemistry optimizations have achieved a 72% yield in the pivotal formylation step using this intermediate under continuous flow conditions.

Future directions include exploiting its unique halogen pattern for ortho-directed metalation in C–H activation strategies, as proposed in recent Nature Catalysis preprints. Computational studies suggest that the steric clash between the 2-methyl and 6-fluoro groups creates a reactive pocket ideal for directing group-assisted functionalization.

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